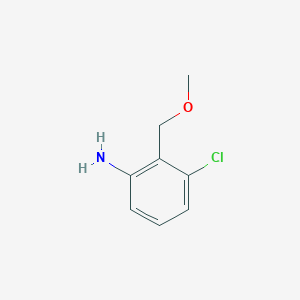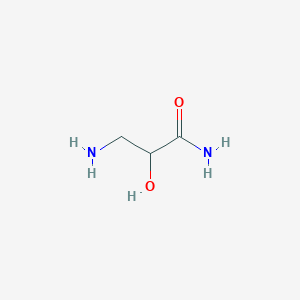
3-Amino-2-hydroxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-hydroxypropanamide is an organic compound with the molecular formula C3H8N2O2 It is a derivative of propanamide and contains both an amino group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-hydroxypropanamide typically involves the reaction of 3-amino-2-hydroxypropanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-100°C. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as catalytic hydrogenation or enzymatic synthesis. These methods ensure higher yields and purity of the final product. The use of biocatalysts can also be explored to achieve environmentally friendly production processes .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-2-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be employed under basic or acidic conditions.
Major Products Formed:
- Oxidation products include oxo derivatives.
- Reduction products include simpler amines or alcohols.
- Substitution reactions yield various substituted derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
3-Amino-2-hydroxypropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-2-hydroxypropanamide involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, influencing various physiological processes .
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-hydroxypropanamide: Similar in structure but differs in the position of the amino and hydroxyl groups.
3-Amino-2-hydroxypropanoic acid: A derivative with a carboxylic acid group instead of an amide group.
Uniqueness: 3-Amino-2-hydroxypropanamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C3H8N2O2 |
|---|---|
Molekulargewicht |
104.11 g/mol |
IUPAC-Name |
3-amino-2-hydroxypropanamide |
InChI |
InChI=1S/C3H8N2O2/c4-1-2(6)3(5)7/h2,6H,1,4H2,(H2,5,7) |
InChI-Schlüssel |
LEAQZMXPWIKGQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)N)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


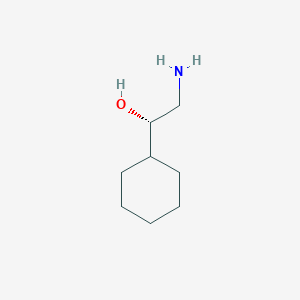
![N-[(4-fluorophenyl)methyl]-1H-indazol-4-amine](/img/structure/B13316509.png)
![(5aS,8aR,8bR)-2-(4-methylphenyl)sulfonyl-1,3,3a,4,5,5a,7,8,8a,8b-decahydropyrrolo[3,4-e]isoindol-6-one](/img/structure/B13316514.png)
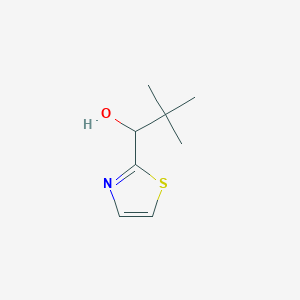
![1-[4-(1H-Imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13316521.png)
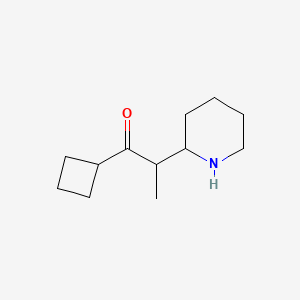
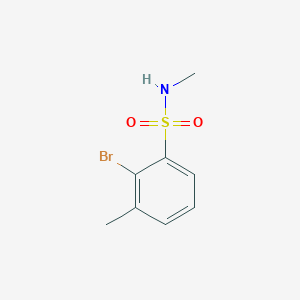
![3-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride](/img/structure/B13316538.png)
![1-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13316552.png)
![2-Fluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid](/img/structure/B13316559.png)
![Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13316562.png)


